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Analysis

For Immediate Release

This guide provides a comparative analysis of Navocaftor (formerly ABBV-3067), an
investigational cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, with
other CFTR modulators. The information is intended for researchers, scientists, and drug
development professionals, offering a summary of available data on its performance in different
CFTR mutation models and detailed experimental methodologies.

Introduction to Navocaftor

Navocaftor is a small molecule CFTR potentiator designed to enhance the channel gating
function of the CFTR protein on the cell surface.[1] It is being developed as part of a triple
combination therapy, often with CFTR correctors such as Galicaftor (ABBV-2222), to address
the underlying protein defect in cystic fibrosis (CF), particularly for individuals with the F508del
mutation.[2][3] The rationale behind this combination therapy is that by first correcting the
misfolded F508del-CFTR protein and trafficking it to the cell surface, a potentiator like
Navocaftor can then effectively open the channel to increase chloride ion transport.[4]

Comparative Preclinical Efficacy
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Direct, head-to-head comparative studies of Navocaftor with the approved potentiator Ivacaftor
are limited in publicly available literature. However, existing preclinical data provides some
insights into its activity.

A study investigating co-potentiation strategies for the p.Arg334Trp-CFTR mutation, a variant
with a conductance defect, showed that Navocaftor (ABBV-3067) could increase CFTR
activity.[5] The study also suggested that Navocaftor's mechanism of action is likely distinct
from the potentiator apigenin but may be similar to that of Ivacaftor (VX-770). Notably, in this
model, the combination of a novel potentiator (LSO-150 or LSO-153) with Navocaftor resulted
in a further rescue of p.Arg334Trp-CFTR activity, indicating a potential for co-potentiation
therapy.

Another study mentioned that Navocaftor demonstrated significant activity in primary cells
from patients with class Ill CFTR mutations.

It's important to note that AbbVie, the original developer, discontinued its cystic fibrosis program
after the combination of Galicaftor and Navocaftor with other inhibitors did not meet
expectations in a mid-phase clinical trial. Sionna Therapeutics has since licensed these assets
to explore their potential in combination with their novel NBD1 stabilizers.

Table 1: Summary of Preclinical Data on Navocaftor in Different CFTR Mutation Models
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Clinical Trial Insights

Navocaftor has been evaluated in Phase 2 clinical trials as part of a triple combination therapy
with Galicaftor and either ABBV-119 or ABBV-576. The primary target population for these trials
were adults with CF who are homozygous or heterozygous for the F508del mutation. The main
objectives were to assess the safety, tolerability, and efficacy of these combinations.

Key outcome measures in these trials included:
o Sweat Chloride Concentration: A biomarker of CFTR activity.

o Percent Predicted Forced Expiratory Volume in 1 second (ppFEV1): A measure of lung
function.

While the trials were initiated, AbbVie ultimately halted the program, suggesting the outcomes
did not meet the desired efficacy endpoints. Specific quantitative data from these trials detailing
the performance of the Navocaftor-containing regimens are not readily available in published
literature.

Experimental Protocols

Detailed experimental protocols for the preclinical studies specifically investigating Navocaftor
are not fully available in the public domain. However, based on the types of experiments
referenced, the following standard methodologies are commonly employed in the field to
assess CFTR modulator efficacy.

Ussing Chamber Assay for CFTR Function
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The Ussing chamber is a gold-standard electrophysiological technique used to measure ion
transport across epithelial tissues.

Methodology:

e Cell Culture: Primary human bronchial epithelial (HBE) cells or other relevant cell lines (e.g.,
CFBE410-) expressing the CFTR mutation of interest are cultured on permeable supports to
form a polarized monolayer.

o Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the
apical and basolateral compartments. Both compartments are filled with physiological saline
solution and maintained at 37°C, gassed with 95% 02/5% CO2.

o Measurement: A voltage clamp is used to maintain the transepithelial voltage at 0 mV, and
the short-circuit current (Isc), which reflects the net ion transport, is measured.

e Pharmacological Modulation:

[e]

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC) and
isolate chloride transport.

o Forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) are
added to increase intracellular cAMP and activate CFTR.

o The CFTR potentiator (e.g., Navocaftor) is added to the apical chamber to assess its
effect on CFTR-mediated Isc.

o A CFTR-specific inhibitor (e.g., CFTRInh-172) is added at the end of the experiment to
confirm that the measured current is CFTR-dependent.

» Data Analysis: The change in Isc upon addition of the potentiator and inhibitor is quantified to
determine the efficacy of the compound.

Single-Channel Patch-Clamp Recording

This technique allows for the direct measurement of the opening and closing (gating) of
individual CFTR channels.
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Methodology:
o Cell Preparation: Cells expressing the CFTR mutation are grown on a culture dish.

o Pipette and Seal Formation: A glass micropipette with a very fine tip is pressed against the
cell membrane to form a high-resistance seal (a "gigaseal"). This isolates a small patch of
the membrane containing one or a few ion channels.

o Excised Patch Formation: The pipette is then pulled away from the cell to create an "inside-
out" patch, exposing the intracellular side of the membrane to the bath solution.

e Recording: The current flowing through the single channel is recorded while the voltage
across the membrane patch is clamped. The bath solution contains ATP and the catalytic
subunit of protein kinase A (PKA) to activate the CFTR channel.

» Drug Application: The potentiator is added to the bath solution to observe its effect on the
channel's open probability (Po), which is the fraction of time the channel is in the open state.

o Data Analysis: The single-channel recordings are analyzed to determine changes in Po,
open time, and closed time, providing a direct measure of the potentiator's effect on channel
gating.

Visualizations
Signaling Pathway of CFTR Modulation
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Experimental Workflow for Ussing Chamber Assay
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Conclusion

Navocaftor is a CFTR potentiator that has been investigated primarily as a component of a
triple-combination therapy for cystic fibrosis, targeting the common F508del mutation. While
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preclinical studies have suggested its activity in various CFTR mutation models, including some
non-F508del mutations, a clear, direct comparison with established potentiators like Ivacaftor is
not well-documented in the public domain. The discontinuation of the AbbVie clinical program
involving Navocaftor suggests that the combination therapies under investigation did not
achieve their predefined efficacy goals. Further research and data from its new developer,
Sionna Therapeutics, will be necessary to fully elucidate the comparative efficacy and potential
therapeutic role of Navocaftor in the evolving landscape of CFTR modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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